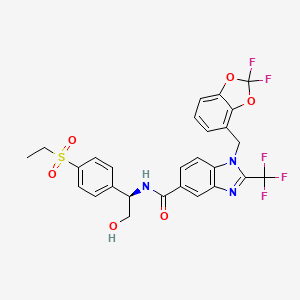
ROR|At modulator 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROR|At modulator 5: is a compound that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a member of the nuclear receptor superfamily. RORγt is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has gained significant attention due to its potential therapeutic applications in autoimmune diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ROR|At modulator 5 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural modifications and the availability of starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions: ROR|At modulator 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. These products can include various derivatives and analogs of this compound with different biological activities .
Scientific Research Applications
Chemistry: In chemistry, ROR|At modulator 5 is used as a tool compound to study the structure-activity relationships of RORγt modulators. It helps in understanding the binding interactions and the effects of structural modifications on biological activity .
Biology: In biology, this compound is used to investigate the role of RORγt in the differentiation and function of Th17 cells. It helps in elucidating the molecular mechanisms underlying autoimmune diseases and inflammatory responses .
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It is also being explored for its anticancer properties .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting RORγt. It serves as a lead compound for the development of more potent and selective modulators .
Mechanism of Action
The mechanism of action of ROR|At modulator 5 involves binding to the ligand-binding domain of RORγt, leading to conformational changes that affect the receptor’s transcriptional activity. This binding can either activate or inhibit the receptor, depending on the nature of the modulator (agonist or inverse agonist). The molecular targets and pathways involved include the regulation of IL-17 production and the modulation of Th17 cell differentiation .
Comparison with Similar Compounds
Secukinumab: An IL-17 antibody used in the treatment of autoimmune diseases.
Ixekizumab: Another IL-17 antibody with similar therapeutic applications.
Brodalumab: An IL-17 receptor antibody used for similar indications
Uniqueness: ROR|At modulator 5 is unique in its ability to directly target RORγt, offering a different mechanism of action compared to IL-17 antibodies. This direct modulation of RORγt provides an alternative therapeutic approach with potential advantages in terms of specificity and efficacy .
Properties
Molecular Formula |
C27H22F5N3O6S |
|---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C27H22F5N3O6S/c1-2-42(38,39)18-9-6-15(7-10-18)20(14-36)33-24(37)16-8-11-21-19(12-16)34-25(26(28,29)30)35(21)13-17-4-3-5-22-23(17)41-27(31,32)40-22/h3-12,20,36H,2,13-14H2,1H3,(H,33,37)/t20-/m0/s1 |
InChI Key |
QOQQXGOQPMUGSD-FQEVSTJZSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


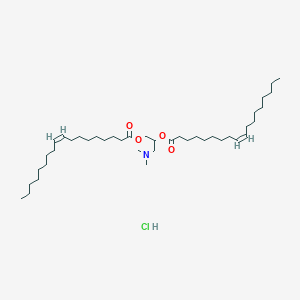
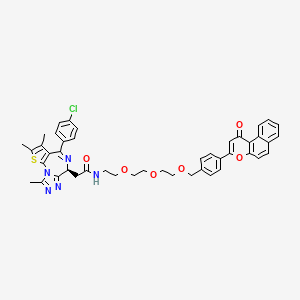
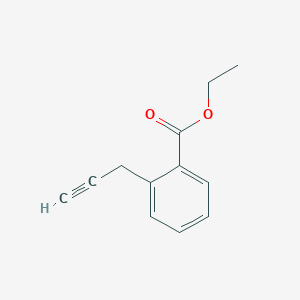
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
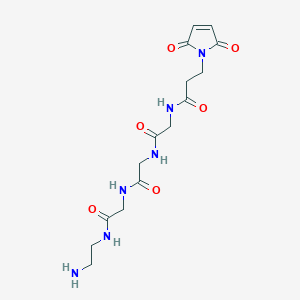
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
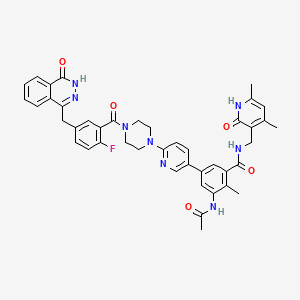
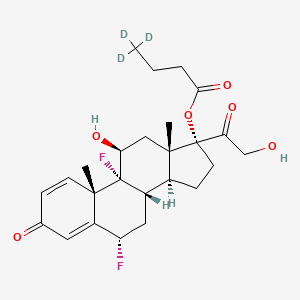
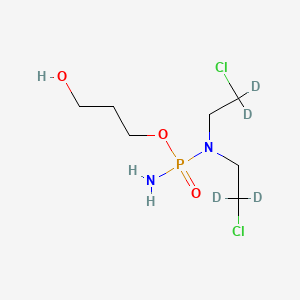
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

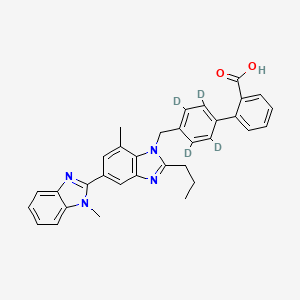
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
